methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]-beta-alaninate
CAS No.:
Cat. No.: VC16328324
Molecular Formula: C25H27N3O7
Molecular Weight: 481.5 g/mol
* For research use only. Not for human or veterinary use.
![methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]-beta-alaninate -](/images/structure/VC16328324.png)
Specification
Molecular Formula | C25H27N3O7 |
---|---|
Molecular Weight | 481.5 g/mol |
IUPAC Name | methyl 3-[4-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)butanoylamino]propanoate |
Standard InChI | InChI=1S/C25H27N3O7/c1-33-18-11-10-16-21(22(18)35-3)25(32)28-17-8-5-4-7-15(17)24(31)27(23(16)28)14-6-9-19(29)26-13-12-20(30)34-2/h4-5,7-8,10-11,23H,6,9,12-14H2,1-3H3,(H,26,29) |
Standard InChI Key | OOYHRKZIQHKSOM-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)NCCC(=O)OC)OC |
Introduction
Synthesis and Preparation
The synthesis of compounds similar to methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]-beta-alaninate typically involves multi-step organic synthesis techniques. Common methods include the use of commercially available reagents and various coupling reactions to form the complex isoindole and quinazolinone structure.
Research Findings and Future Directions
Given the lack of specific research findings on methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]-beta-alaninate, future studies should focus on its synthesis, structural confirmation using techniques like NMR and LC-MS, and evaluation of its biological activities. This could involve in vitro and in vivo studies to assess its potential as a therapeutic agent.
Comparison with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Isoflavone derivatives | Isoflavone structure | Antioxidant |
9-Methylcarbazole | Carbazole core | Anticancer |
Quinazoline derivatives | Quinazolinone core | Various biological activities |
While specific data on methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]-beta-alaninate is not available, compounds with similar structures show promising biological activities, suggesting potential applications in pharmaceuticals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume